molecular formula C19H18N2O3S2 B2433070 Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034308-83-1

Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2433070
CAS No.: 2034308-83-1
M. Wt: 386.48
InChI Key: MDTDBSNWHZOKQT-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound featuring a benzo[d]thiazole ring fused with a thiazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Thiazepane Ring Formation: The thiazepane ring is formed by reacting the benzo[d]thiazole derivative with a suitable dioxido-phenyl-thiazepane precursor. This step often requires the use of strong bases and high temperatures to facilitate ring closure.

    Methanone Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as an anti-inflammatory and antimicrobial agent . Its ability to inhibit specific enzymes and interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is unique due to its combined benzo[d]thiazole and thiazepane structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c22-19(15-6-7-16-17(12-15)25-13-20-16)21-9-8-18(26(23,24)11-10-21)14-4-2-1-3-5-14/h1-7,12-13,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTDBSNWHZOKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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